N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide
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Overview
Description
Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They are part of a larger group of compounds known as benzodioxoles .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzodioxole ring and various functional groups . The exact structure of “N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present. Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “this compound”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of “this compound”.Scientific Research Applications
Photosensitizers for Photodynamic Therapy
A study by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting excellent fluorescence properties and high singlet oxygen quantum yields. These characteristics make them potent Type II photosensitizers, suitable for cancer treatment via photodynamic therapy. Their efficient photodegradation and singlet oxygen generation capabilities suggest a promising application in medical treatments that require targeted cellular destruction while minimizing harm to surrounding healthy tissues Pişkin, Canpolat, & Öztürk, 2020.
Antitumor Agents
Owa et al. (2002) evaluated sulfonamide-based libraries against a panel of 39 human cancer cell lines, identifying potent cell cycle inhibitors that have advanced to clinical trials. These compounds, including variations of N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, disrupt tubulin polymerization or modulate the cell cycle, demonstrating significant antiproliferative activity and potential as cancer therapeutics Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002.
Bacterial Biofilm Inhibition
Abbasi et al. (2020) synthesized new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, demonstrating significant inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis. These findings highlight the potential of such compounds in addressing bacterial infections, particularly those resistant to conventional treatments due to biofilm formation Abbasi, Zeb, Rehman, Siddiqui, Shah, Shahid, & Fatima, 2020.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-3-2-4-13(8-12)22(17,18)16-9-11-5-6-14-15(7-11)21-10-20-14/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMHXJUSUJDPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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